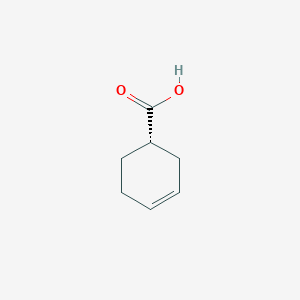

(S)-(-)-3-Cyclohexenecarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

- Diastereoselective Synthesis : One method for synthesizing related cyclohexene structures involves diastereoselective synthesis using L-serine as the starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps (Cong & Yao, 2006).

- Curtius Rearrangement : The Curtius rearrangement of cyclohex-3-ene carboxylic acid, utilizing diphenylphosphoryl azide, has been employed to synthesize alkyl N-(1-cyclohex-3-enyl)carbamates (Gómez-Sánchez & Marco-Contelles, 2005).

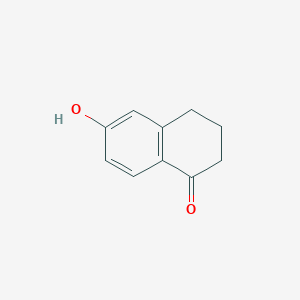

Molecular Structure Analysis

- Hydrogen Bonding and Flexional Ring Disorder : The crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid, a related compound, shows hydrogen-bonding catemers and flexional disorder in some carbon atoms (Barcon et al., 1998).

Chemical Reactions and Properties

- Ring-Opening Reactions : The bromination of 3-cyclohexene-1-carboxylic acid and the opening of its epoxy derivatives exhibit specific stereochemical outcomes (Bellucci et al., 1972).

Physical Properties Analysis

- Structural Flexibility : Cyclohexenecarboxylic acid derivatives often show structural flexibility and disorder, impacting their physical properties (Barcon et al., 1998).

Chemical Properties Analysis

- Formation of Hydrogen-Bonded Structures : Cyclohexene- and cyclohexanecarboxylates form varied hydrogen-bonded structures, including layered and chain structures, indicating diverse chemical reactivity and interactions (Rao et al., 2007).

Applications De Recherche Scientifique

-

Gene Editing

- Field: Biotechnology

- Application: Gene-editing technologies allow the precise modification of DNA sequences, unlocking myriad applications in basic science and applied research .

- Method: Several technologies have been developed to alter the DNA sequence in a programmable manner, including homing endonucleases, zinc-finger endonucleases, transcriptional-activator-like effector nucleases (TALENs), and the clustered regularly interspaced short palindromic repeats (CRISPR) based systems .

- Results: The continued progress in gene-editing technologies has significantly expanded the genome editing toolbox .

-

Therapeutic Applications and Biological Studies

- Field: Biomedicine

- Application: Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .

- Method: Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .

- Results: Nucleic acids have found utility as self-assembling building blocks, leading to the creation of nanostructures whose high order underpins their enhanced biological stability and affects the cellular uptake efficiency .

-

Synthesis of Natural Products

- Field: Organic Chemistry

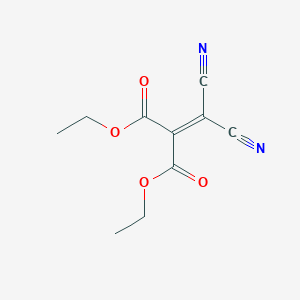

- Application: Meldrum’s acid and its derivatives have been used in the synthesis of natural products and analogs .

- Method: The unique structure of Meldrum’s acid allows for a vast array of substituents to be attached to its core, making it a molecule with exceptional chemical properties . It can undergo distinctive decomposition pathways at elevated temperatures, which can be used in cycloaddition and acylation reactions .

- Results: The synthetic chemistry of Meldrum’s acid has led to the design and preparation of compounds with desired properties .

-

Mitsunobu Reaction

- Field: Organic Chemistry

- Application: The Mitsunobu reaction is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile .

- Method: The reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . When chiral, secondary alcohols are employed, complete inversion of stereochemistry is observed .

- Results: The Mitsunobu reaction has found applications in the synthesis of pharmaceuticals and their precursors .

-

Electrophilic Substitution Reactions

- Field: Organic Chemistry

- Application: Meldrum’s acid is a molecule with exceptional chemical properties. Its C5 position is readily involved in electrophilic substitution reactions .

- Method: At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .

- Results: The synthetic chemistry of Meldrum’s acid has led to the design and preparation of compounds with desired properties .

-

Formation of C–O, C–S and C–N Bonds

- Field: Organic Chemistry

- Application: The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .

- Method: The reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . When chiral, secondary alcohols are employed, complete inversion of stereochemistry is observed .

- Results: The Mitsunobu reaction has found applications in the synthesis of pharmaceuticals and their precursors .

Safety And Hazards

Orientations Futures

The study and application of carboxylic acids continue to be a vibrant field in chemistry. They are crucial in the development of new pharmaceuticals, polymers, and chemical reagents . Future research will likely focus on developing more efficient and sustainable methods for the synthesis of carboxylic acids and their derivatives .

Propriétés

IUPAC Name |

(1S)-cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSWCWPCANWBFG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-3-Cyclohexenecarboxylic acid | |

CAS RN |

5708-19-0 | |

| Record name | (S)-(-)-3-Cyclohexene-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

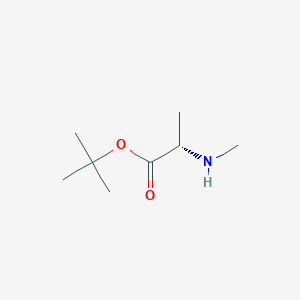

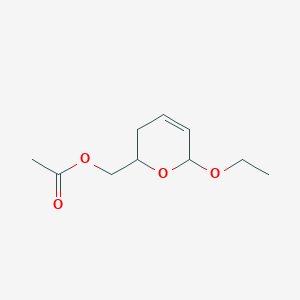

Synthesis routes and methods I

Procedure details

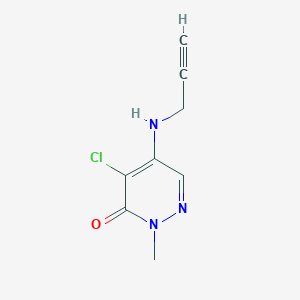

Synthesis routes and methods II

Procedure details

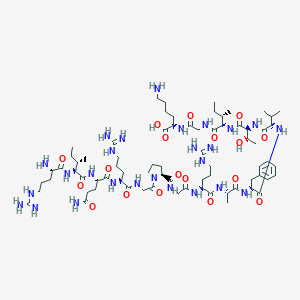

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)